![molecular formula C16H12N2O5 B4410687 N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide](/img/structure/B4410687.png)
N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide
Overview
Description
N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide, also known as MNBC, is a chemical compound that has garnered significant attention in the scientific community for its potential applications in research. MNBC is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act on various cellular pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a role in the development of inflammatory diseases. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress, which can damage cells and contribute to the development of various diseases. This compound has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which could be useful in treating inflammatory diseases. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide is its versatility in scientific research. It can be used in various assays to study its biological activities, making it a useful tool for researchers. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its effects on living organisms are not fully understood.
Future Directions
There are many potential future directions for research on N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been found to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to protect neurons from oxidative damage, which could be useful in treating neurodegenerative diseases. Another potential direction for research is the development of this compound derivatives with improved solubility and bioavailability. Overall, this compound shows promise as a useful tool for scientific research, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide has been found to exhibit various biological activities, making it a promising candidate for scientific research. It has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, it has been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in cells.
properties
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-22-14-7-6-11(9-12(14)18(20)21)17-16(19)15-8-10-4-2-3-5-13(10)23-15/h2-9H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFVKPOJTDFGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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